

# Decachlorobiphenyl (PCB-209) in Wildlife: A Toxicological Deep Dive

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## Compound of Interest

Compound Name: Decachlorobiphenyl

Cat. No.: B1669993

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## Abstract

**Decachlorobiphenyl** (PCB-209), a fully chlorinated congener of polychlorinated biphenyls (PCBs), represents a significant environmental contaminant due to its extreme persistence and lipophilicity. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of PCB-209 in wildlife. While specific quantitative data for this individual congener remains limited, this document synthesizes available information, extrapolates from studies on other highly chlorinated PCBs, and details relevant experimental methodologies and potential signaling pathways of toxicity. A key finding is the established inactivity of PCB-209 in activating the aryl hydrocarbon receptor (AhR), suggesting toxic mechanisms distinct from dioxin-like PCBs. This guide aims to be a critical resource for professionals investigating the environmental impact and biological consequences of persistent organic pollutants.

## Introduction

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic chlorinated aromatic hydrocarbons that were extensively used in industrial applications before being banned in many countries due to their environmental persistence and adverse health effects.<sup>[1]</sup>

**Decachlorobiphenyl** (PCB-209) is the most heavily chlorinated congener, with all ten hydrogen atoms on the biphenyl structure replaced by chlorine atoms.<sup>[2]</sup> Its high degree of chlorination results in extreme hydrophobicity and resistance to metabolic degradation, leading

to significant bioaccumulation and biomagnification in wildlife food webs.<sup>[3]</sup> Understanding the toxicological profile of PCB-209 is crucial for assessing its risk to ecosystem health.

## Physicochemical Properties of Decachlorobiphenyl (PCB-209)

Property	Value	Reference
Molecular Formula	C <sub>12</sub> Cl <sub>10</sub>	[1]
Molecular Weight	498.66 g/mol	[1]
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	~8.18 (estimated)	
Water Solubility	Very low	
Vapor Pressure	Very low	

Caption: Table summarizing the key physicochemical properties of **Decachlorobiphenyl** (PCB-209).

## Toxicokinetics and Bioaccumulation

Due to its high lipophilicity, PCB-209 readily accumulates in the fatty tissues of wildlife. The primary route of exposure for most wildlife species is through the consumption of contaminated prey. Once ingested, PCB-209 is poorly metabolized and slowly eliminated, leading to long-term persistence in the body.

## Bioaccumulation Factors (BAFs)

Bioaccumulation factors (BAFs), which measure the accumulation of a chemical in an organism from all environmental exposures, are expected to be very high for PCB-209. Specific BAFs for PCB-209 in various wildlife species are not well-documented, but studies on highly chlorinated PCBs in fish and other aquatic organisms indicate a significant potential for biomagnification up the food chain.

## Toxicological Effects of Decachlorobiphenyl (PCB-209) in Wildlife

Direct quantitative toxicity data, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are scarce for PCB-209 specifically. The information presented below is largely inferred from studies on highly chlorinated PCB mixtures or other highly chlorinated congeners and should be interpreted with caution.

### Acute and Chronic Toxicity

While acute toxicity from a single high-dose exposure to PCB-209 is less common in the environment, chronic exposure to lower levels is a significant concern. General toxic effects of highly chlorinated PCBs in wildlife include wasting syndrome, hepatotoxicity (liver damage), and adverse dermal effects.

Quantitative Toxicity Data for Highly Chlorinated PCBs (as a proxy for PCB-209)

Species	Endpoint	Exposure	Dose/Concentration	Observed Effects	Reference
Mink (Mustela vison)	LD50	Single Oral Dose (Aroclor 1254)	4000 mg/kg	Mortality	
Rat (Rattus norvegicus)	LD50	Single Oral Dose (Aroclor 1260)	1315 mg/kg	Mortality	
Rabbit (Oryctolagus cuniculus)	LD50	Single Dermal Application (Aroclor 1260)	1260-2000 mg/kg	Mortality	

Caption: Table summarizing available acute toxicity data for highly chlorinated PCB mixtures in select wildlife species.

## Immunotoxicity

Highly chlorinated PCBs are known to be immunotoxic, suppressing the immune system and increasing susceptibility to infectious diseases in wildlife. Effects can include alterations in lymphocyte proliferation and a reduction in antibody production. While direct studies on PCB-209 are lacking, its structural similarity to other immunotoxic congeners suggests a potential for similar effects.

### Immunotoxic Effects of Highly Chlorinated PCBs

Species	Exposure	Endpoint	Result	Reference
Gray Seal (Halichoerus grypus)	Chronic dietary	Lymphocyte proliferation	Suppression	
B6C3F1 Mice	28-day oral gavage (PCB mixture)	IgM production	Suppression	

Caption: Table summarizing the immunotoxic effects observed in wildlife and laboratory animals exposed to highly chlorinated PCBs.

## Reproductive and Developmental Effects

Reproductive and developmental toxicity are among the most sensitive endpoints for PCB exposure. Effects can include reduced reproductive success, birth defects, and developmental delays. Maternal transfer of PCBs to offspring via eggs or lactation is a significant route of exposure for developing animals.

### Reproductive and Developmental Effects of Highly Chlorinated PCBs

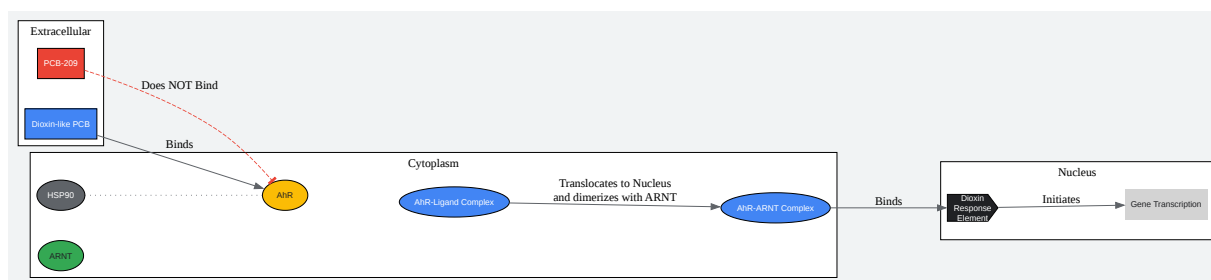
Species	Exposure	Endpoint	Result	Reference
Non-human primates	Chronic dietary (Aroclor 1248)	Postnatal skin hyperpigmentation	LOAEL: 0.008 mg/kg/day	
Rodents	Gestational and lactational (Aroclor mixtures)	Developmental delays in growth and behavior	LOAEL: 0.25 mg/kg/day	
Birds	In ovo injection (PCB 126)	Embryonic mortality	LD50: 24 ppb (bobwhite), 65 ppb (American kestrel)	

Caption: Table summarizing reproductive and developmental effects of highly chlorinated PCBs in various animal models.

## Mechanisms of Toxicity and Signaling Pathways

A significant finding regarding PCB-209 is its inability to activate the aryl hydrocarbon receptor (AhR). This is in contrast to dioxin-like PCBs, whose toxicity is primarily mediated through this pathway. The lack of AhR activation by PCB-209 suggests that its toxic effects, if any, occur through different mechanisms.

## Aryl Hydrocarbon Receptor (AhR) Pathway

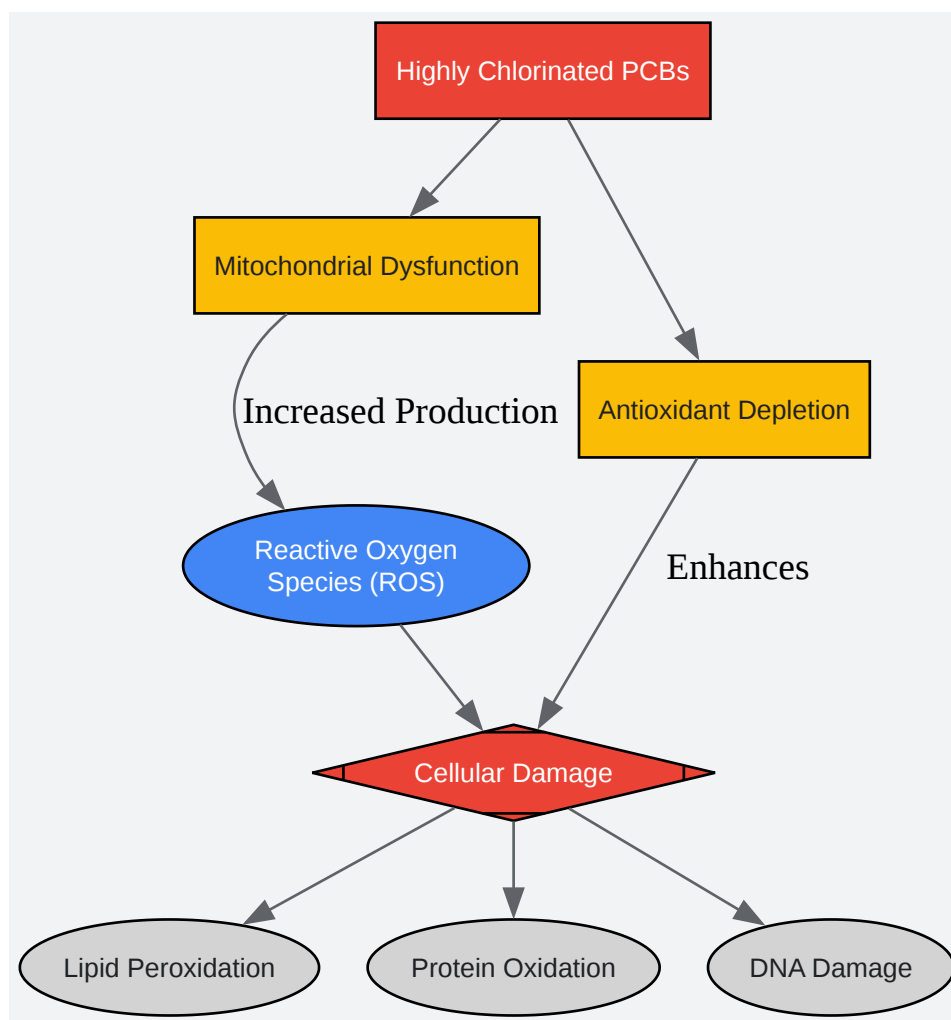


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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

## Oxidative Stress

One of the proposed mechanisms for the toxicity of various PCB congeners, including highly chlorinated ones, is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the cell, leading to damage to lipids, proteins, and DNA.



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Caption: Potential oxidative stress pathway induced by highly chlorinated PCBs.

## Disruption of Other Signaling Pathways

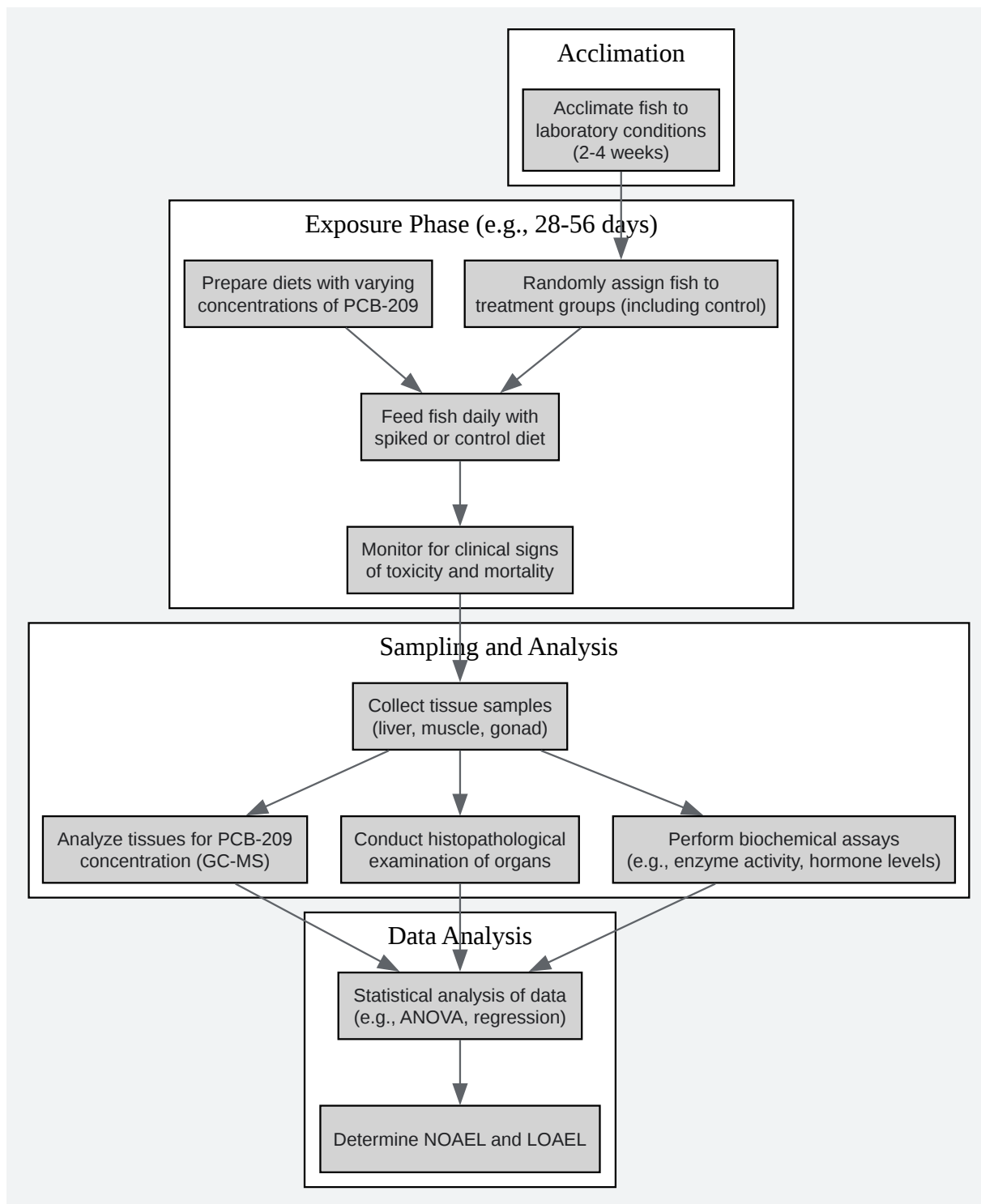
Recent research suggests that some PCBs can disrupt other critical cellular signaling pathways, independent of the AhR. These include the epidermal growth factor receptor (EGFR) signaling pathway, which is involved in cell growth and differentiation, and pathways related to insulin and leptin, which are crucial for metabolic regulation. The highly lipophilic nature of PCB-209 suggests it could partition into cell membranes and potentially interfere with membrane-bound receptors and signaling proteins.

## Experimental Protocols

Detailed experimental protocols for assessing the toxicity of PCB-209 in wildlife are outlined below. These are generalized protocols based on established methods for other persistent organic pollutants.

## **In Vivo Toxicity Study in Fish**

This protocol describes a sub-chronic dietary exposure study to assess the effects of PCB-209 on fish.

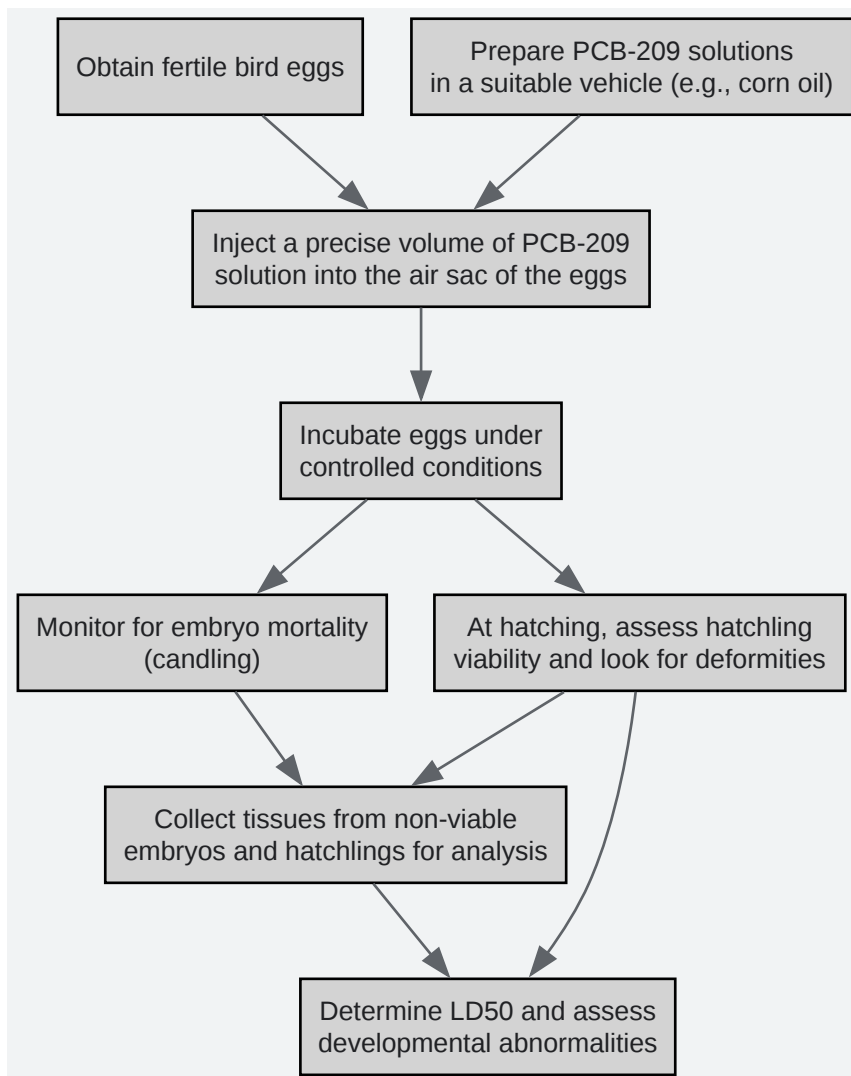


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Caption: Experimental workflow for a fish sub-chronic toxicity study.

## Avian Egg Injection Study

This protocol is designed to assess the developmental toxicity of PCB-209 in avian embryos.

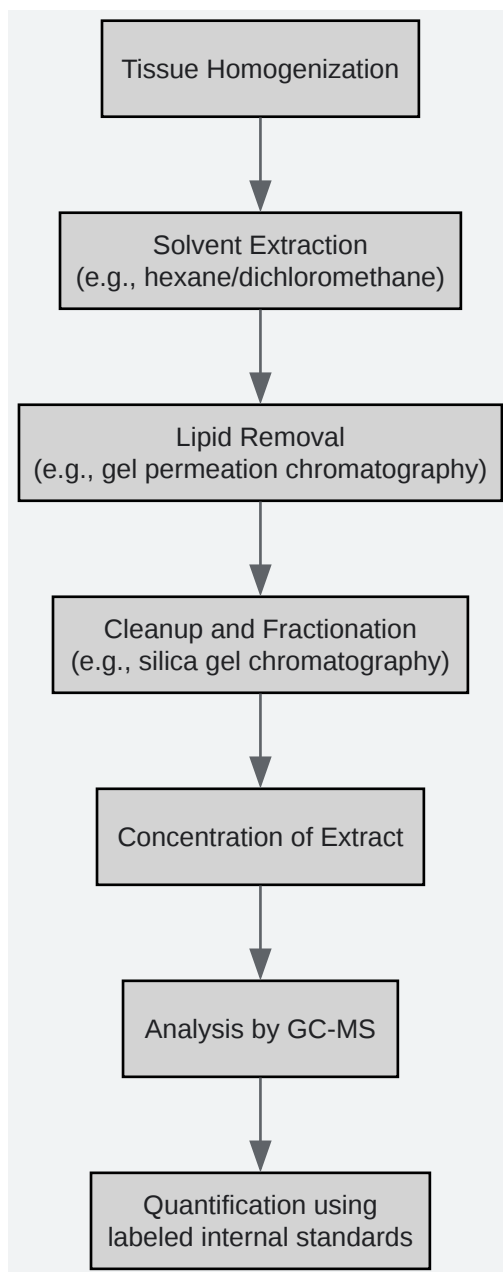


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Caption: Protocol for an avian egg injection study.

## Analytical Methodology for PCB-209 in Wildlife Tissues

Accurate quantification of PCB-209 in biological matrices is essential for toxicological assessment. The standard method involves gas chromatography-mass spectrometry (GC-MS).



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Caption: Analytical workflow for PCB-209 detection in tissues.

## Conclusion and Future Directions

**Decachlorobiphenyl** (PCB-209) is a highly persistent and bioaccumulative environmental contaminant. While its toxicological profile is not as well-characterized as other PCB congeners, its physicochemical properties and the effects of other highly chlorinated PCBs suggest a potential for adverse effects in wildlife, particularly related to immunotoxicity and

reproductive and developmental processes. A crucial area of distinction is its inability to activate the AhR, pointing towards alternative mechanisms of toxicity such as oxidative stress and disruption of other signaling pathways.

Future research should focus on generating specific quantitative toxicity data for PCB-209 in a range of wildlife species. Mechanistic studies are also needed to elucidate the non-AhR-mediated toxic effects of this and other highly chlorinated PCBs. Such data are essential for accurate ecological risk assessments and for understanding the full impact of these persistent pollutants on ecosystem health.

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